4-Fluoro-2-methylbenzohydrazide
Description
Contextualization within Fluoro-Substituted Benzohydrazide (B10538) Chemistry
Fluoro-substituted benzohydrazides are a class of compounds that have garnered considerable interest in chemical research. The incorporation of a fluorine atom onto the benzohydrazide framework can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. numberanalytics.comstanford.edu These modifications are highly sought after in fields like medicinal chemistry.
The hydrazide group itself is a versatile functional group, known to act as a key building block, or synthon, for creating a wide array of heterocyclic compounds. mdpi.com When combined with a fluoro-substituent, the resulting benzohydrazide molecule becomes a promising candidate for developing new chemical entities with unique biological activities. Research on related compounds, such as 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide and other N'-substituted derivatives, highlights the ongoing exploration of this chemical space for potential therapeutic applications. mdpi.comontosight.ai The fluorine atom's high electronegativity can influence the reactivity of the hydrazide moiety and its interactions with biological targets.
Historical Development and Significance of Hydrazide Derivatives in Organic Synthesis
Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group. wikipedia.org Historically, they have been recognized as highly reactive and important intermediates for synthesizing compounds that are otherwise difficult to prepare. researchgate.net The most common method for their preparation is the acylation of hydrazines, often by reacting an ester with hydrazine (B178648) hydrate (B1144303). mdpi.comresearchgate.net
The significance of hydrazide derivatives lies in their versatility. They are stable, often crystalline solids, making them easy to handle. In organic synthesis, they are crucial precursors for a vast number of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant biological activity. mdpi.com Hydrazides can also be converted into hydrazones through condensation with aldehydes or ketones. mdpi.comnih.gov These hydrazide-hydrazone derivatives are themselves an important class of compounds with a broad spectrum of applications, including as antibacterial, antifungal, anticonvulsant, and anti-inflammatory agents. mdpi.comnih.gov This established utility underscores the foundational importance of the hydrazide group in synthetic and medicinal chemistry. researchgate.netnih.gov
The Role of Organofluorine Compounds in Advanced Chemical Applications
Organofluorine chemistry, which studies compounds containing a carbon-fluorine bond, has a profound impact on modern science and technology. wikipedia.org The introduction of fluorine into an organic molecule dramatically alters its properties. The carbon-fluorine bond is one of the strongest in organic chemistry, which often enhances the metabolic stability of a compound, a crucial feature for pharmaceuticals. wikipedia.org
Fluorine's high electronegativity and relatively small size can modify a molecule's acidity, basicity, and dipole moment, influencing how it binds to biological targets like enzymes or receptors. numberanalytics.comstanford.edu In medicinal chemistry, the substitution of hydrogen with fluorine can lead to enhanced potency, improved bioavailability, and favorable lipophilicity. numberanalytics.com It is estimated that a significant portion of modern pharmaceuticals and agricultural chemicals contain fluorine. wikipedia.org Notable examples of successful organofluorine drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the antibiotic ciprofloxacin. numberanalytics.comwikipedia.org Beyond medicine, organofluorine compounds are vital in materials science, leading to the creation of advanced materials like fluoropolymers (e.g., Teflon) known for their high thermal stability and chemical resistance. numberanalytics.comwikipedia.org
Overview of Research Trajectories for 4-Fluoro-2-methylbenzohydrazide
While direct research on 4-Fluoro-2-methylbenzohydrazide is limited, its structure points toward several clear research trajectories. Given that its precursor, 4-fluoro-2-methylbenzoic acid, is a known intermediate for medicinal compounds, a primary research avenue would be the exploration of 4-Fluoro-2-methylbenzohydrazide as a building block in drug discovery. google.com
The established reactivity of the hydrazide functional group makes it an ideal starting point for synthesizing libraries of novel compounds. mdpi.comresearchgate.net Key research directions would likely include:
Synthesis of Hydrazone Derivatives: Condensation of 4-Fluoro-2-methylbenzohydrazide with various aldehydes and ketones would yield a series of 4-fluoro-2-methylbenzohydrazones. These new compounds could then be screened for a range of biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, which are common for this class of molecules. mdpi.comresearchgate.net
Development of Heterocyclic Compounds: Using 4-Fluoro-2-methylbenzohydrazide as a synthon to construct various five- or six-membered heterocyclic rings (e.g., oxadiazoles, pyrazoles). These heterocyclic systems are prevalent in many pharmacologically active agents.
Agrochemical Research: Similar to the pharmaceutical industry, the agrochemical sector relies on novel molecular scaffolds. wikipedia.org Research could focus on synthesizing derivatives of 4-Fluoro-2-methylbenzohydrazide and testing them for potential herbicidal, insecticidal, or fungicidal properties. The market for the related compound 4-fluoro-2-methylbenzonitrile (B118529) as an agrochemical intermediate supports this direction. dataintelo.com
Ultimately, research on 4-Fluoro-2-methylbenzohydrazide is expected to leverage its dual features—the property-enhancing fluorine atom and the synthetically versatile hydrazide group—to create new molecules for evaluation in medicinal, agricultural, and materials chemistry.
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-fluoro-2-methylbenzohydrazide |
InChI |
InChI=1S/C8H9FN2O/c1-5-4-6(9)2-3-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
SGYKDHGOTZUAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 Fluoro 2 Methylbenzohydrazide
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-fluoro-2-methylbenzohydrazide, this process logically points to 4-fluoro-2-methylbenzoic acid and its derivatives as the primary precursors.
Derivation from 4-Fluoro-2-methylbenzoic Acid and its Esters
The most direct disconnection in the retrosynthesis of 4-fluoro-2-methylbenzohydrazide is the amide bond, leading back to 4-fluoro-2-methylbenzoic acid or its corresponding ester and hydrazine (B178648). researchgate.netnih.gov 4-Fluoro-2-methylbenzoic acid is an important intermediate for electronic chemical photoinitiators and medicinal compounds. google.com It can be synthesized from m-fluorotoluene and trichloroacetyl chloride through a Friedel-Crafts acylation reaction, followed by hydrolysis and acidification. google.com Another route involves the hydrolysis of 4-fluoro-2-methylbenzonitrile (B118529). google.comgoogle.com
The properties of the key precursor, 4-Fluoro-2-methylbenzoic acid, are summarized in the table below.
| Property | Value |
| CAS Number | 321-21-1 |
| Molecular Formula | C8H7FO2 |
| Molecular Weight | 154.14 g/mol |
| Appearance | Solid |
| Melting Point | Not specified |
This data is compiled from multiple sources. sigmaaldrich.comnih.gov
Classical Synthetic Routes to Benzohydrazide (B10538) Frameworks
Traditional methods for synthesizing benzohydrazides, including 4-fluoro-2-methylbenzohydrazide, have been well-established and are widely used.
Esterification and Hydrazinolysis Strategies
A common and standard method for preparing carboxylic acid hydrazides is the hydrazinolysis of esters in alcoholic solutions. researchgate.net This two-step process begins with the esterification of the corresponding carboxylic acid. For instance, benzoic acid derivatives can be esterified using thionyl chloride and methanol (B129727) to produce methyl benzoates in high yields. nih.gov In a typical procedure for a related compound, 4-fluorobenzoic acid was dissolved in absolute ethanol (B145695), followed by the addition of sulfuric acid and refluxing for 7-8 hours to yield the corresponding ester. globalscientificjournal.com
The resulting ester is then reacted with hydrazine hydrate (B1144303) to form the benzohydrazide. nih.govnih.gov This reaction, known as hydrazinolysis, often involves refluxing the ester with hydrazine hydrate in a solvent like ethanol. rsc.orgthepharmajournal.com For example, a general method involves taking the ester and hydrazine hydrate in a round bottom flask and refluxing the mixture for a few hours. thepharmajournal.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). globalscientificjournal.com Upon completion, the product is often obtained as a precipitate which can be filtered and purified. thepharmajournal.com
A study on the synthesis of 4-fluorobenzoic acid hydrazide involved taking the synthesized ester in a round bottom flask with absolute ethanol and hydrazine hydrate and stirring it for 12-15 hours. globalscientificjournal.com The completion of the reaction was confirmed by the appearance of a solid product and TLC analysis. globalscientificjournal.com
Carboxylic Acid Activation Methods
Direct conversion of carboxylic acids to hydrazides can be inefficient. researchgate.net Therefore, methods involving the activation of the carboxylic acid are often employed. One approach is the formation of an activated ester in situ, which then reacts with hydrazine. researchgate.net
Another method involves the use of coupling agents. For example, 1,3,5-triazine (B166579) derivatives substituted with at least one chloro or fluoro group can be used to facilitate the reaction between a carboxylic acid and hydrazine. google.com This method is advantageous as it uses more stable and less expensive carboxylic acids as starting materials and can selectively produce the desired monoacylhydrazine product. google.com
A versatile method for activating carboxylic acids is through the use of cyanuric chloride (TCT) in the presence of a formamide (B127407) catalyst like formylpyrrolidine (FPyr). nih.gov This system generates carboxylic acid chlorides as intermediates, which are more reactive towards nucleophiles like hydrazine. nih.gov This approach has been shown to be cost-effective and provides high yields. nih.gov
Modern and Sustainable Synthetic Approaches for 4-Fluoro-2-methylbenzohydrazide
Recent research has focused on developing more efficient and environmentally friendly methods for benzohydrazide synthesis.
Catalytic Methods for Benzohydrazide Formation (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed reactions have emerged as a powerful tool in organic synthesis, including the formation of amide and hydrazide bonds. While direct palladium-catalyzed synthesis of benzohydrazides from aryl halides and hydrazine is a developing area, related palladium-catalyzed carbonylation reactions are well-documented. nih.gov For instance, palladium catalysts have been used in the carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides, using paraformaldehyde as a carbon monoxide source. nih.gov This highlights the potential for palladium catalysis in constructing related heterocyclic systems.
The future of palladium-catalyzed reactions lies in developing more sustainable methods, such as using water as a solvent and employing highly efficient catalyst systems that can operate at very low (ppm level) catalyst loadings. youtube.com These advancements aim to reduce the environmental impact and cost associated with these transformations. youtube.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-Fluoro-2-methylbenzohydrazide. Key parameters that are typically fine-tuned include temperature, reaction time, and the stoichiometry of reactants.
The conversion of a carboxylic acid ester to a hydrazide through reaction with hydrazine hydrate is a common and effective method. researchgate.netnih.govnih.gov To enhance the yield, a significant excess of hydrazine hydrate is often used, which can shift the reaction equilibrium towards the product and minimize the formation of dimeric byproducts. researchgate.net The reaction temperature and duration are also critical; while refluxing in a solvent like ethanol is common, the optimal time can vary and should be monitored, for instance by using Thin Layer Chromatography (TLC). researchgate.netglobalscientificjournal.comresearchgate.net
In the subsequent step, if a hydrazone is to be formed, the reaction conditions must again be carefully controlled. The pH of the reaction medium can significantly influence the rate of hydrazone formation, with slightly acidic conditions often being optimal. numberanalytics.com The choice of catalyst, such as a few drops of a strong acid like HCl, can also accelerate the reaction. allresearchjournal.com
Furthermore, a critical aspect of yield enhancement involves preventing side reactions. For example, during acylation reactions, using an appropriate acid and controlling the temperature can prevent the unwanted formation of byproducts like acetylated or formylated hydrazides. researchgate.netpharm.or.jp
Purification Techniques for Synthesized 4-Fluoro-2-methylbenzohydrazide
After the synthesis, the crude 4-Fluoro-2-methylbenzohydrazide must be purified to remove unreacted starting materials, byproducts, and other impurities. The primary methods employed for the purification of hydrazides and their precursors are recrystallization and chromatography.
Recrystallization:
Recrystallization is a widely used and effective technique for purifying solid organic compounds. researchgate.netyoutube.com The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. researchgate.netyoutube.com Upon slow cooling, the pure compound crystallizes out of the solution, leaving the impurities dissolved in the solvent. youtube.com The choice of solvent is critical; for hydrazides and related benzoic acids, solvents like ethanol, toluene, and ethyl acetate (B1210297) have been used effectively. google.comchemmethod.com The purified crystals are then collected by filtration, often under reduced pressure using a Buchner funnel, and washed with a small amount of cold solvent to remove any remaining soluble impurities. youtube.com
Chromatography:
Column chromatography is another powerful purification technique, particularly useful for separating mixtures of compounds with different polarities. nih.gov The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. nih.gov The purity of the collected fractions is often checked by TLC. globalscientificjournal.comresearchgate.net For polar derivatives like hydrazines, specialized chromatographic methods, sometimes involving derivatization, may be employed to achieve effective separation. researchgate.net
Other purification steps can include washing the crude product with water or other solvents to remove specific impurities and the use of clarifying agents like charcoal to adsorb colored impurities. nih.govgoogle.com
Chemical Reactivity and Derivatization of 4 Fluoro 2 Methylbenzohydrazide
Reactions at the Hydrazide Moiety
The hydrazide functional group (-CONHNH2) is a versatile platform for a variety of chemical reactions, including acylations, alkylations, condensations, and cyclizations. These reactions are fundamental in constructing more complex molecular architectures.
Acylation and Alkylation Reactions
The nitrogen atoms of the hydrazide group are nucleophilic and readily undergo acylation and alkylation. Acylation typically occurs with acyl chlorides or anhydrides. For instance, the reaction of a hydrazide with an acyl chloride, such as 4-fluorobenzoyl chloride, can lead to the formation of N,N'-diacylhydrazines. mdpi.comresearchgate.net To control the reaction and favor the formation of mono-acylated products, the reaction conditions, such as temperature, are often carefully managed. mdpi.comresearchgate.net Low temperatures (0–5 °C) can be employed to suppress the reactivity of the acyl chloride and prevent the formation of disubstituted products. mdpi.com
Alkylation reactions, on the other hand, introduce alkyl groups onto the hydrazide nitrogen atoms. These reactions expand the structural diversity of the resulting derivatives.
Table 1: Examples of Acylation Reactions with Hydrazides
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| Salicylhydrazide | 4-Fluorobenzoyl chloride | 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | mdpi.comresearchgate.net |
Condensation Reactions with Carbonyl Compounds to Form Hydrazones and Schiff Bases
One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.govscihorizon.comresearchgate.netresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The reaction is often catalyzed by a small amount of acid, such as acetic acid or sulfuric acid, in an alcoholic solvent. scihorizon.comresearchgate.net
These condensation reactions are generally high-yielding and straightforward to perform. nih.govresearchgate.net The resulting hydrazones are a significant class of compounds, known for their diverse biological activities and applications as ligands in coordination chemistry. For example, 4-fluorobenzohydrazide has been reacted with various piperidin-4-one derivatives to synthesize a series of (E)-4-fluoro-N'-(piperidin-4-ylidene)benzohydrazides. scihorizon.com Similarly, condensation with aldehydes like 4-formyl[2.2]paracyclophane yields the corresponding hydrazone. researchgate.net
Table 2: Examples of Condensation Reactions
| Hydrazide | Carbonyl Compound | Product Type | Reference |
|---|---|---|---|
| 4-(Trifluoromethyl)benzohydrazide | Various aldehydes and ketones | Hydrazones | nih.gov |
| 4-Fluorobenzohydrazide | Substituted piperdin-4-ones | Hydrazones | scihorizon.com |
| 2-Aminobenzohydrazide | Terephthalaldehyde | Hydrazone | researchgate.net |
Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Oxadiazoles, Triazoles)
The hydrazide moiety serves as a key precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles. rsc.orgresearchgate.netresearchgate.net
1,3,4-Oxadiazoles: These are commonly synthesized from hydrazides through dehydrative cyclization. One method involves the reaction of a hydrazide with a carboxylic acid, which first forms a 1,2-diacylhydrazine intermediate that subsequently cyclizes upon dehydration. nih.gov Another prominent route is the oxidative cyclization of acylhydrazones, which are formed from the condensation of hydrazides with aldehydes. nih.govmedjchem.com Various oxidizing agents can be employed for this transformation. A one-step synthesis of 1,3,4-oxadiazoles has been achieved through the formal [4+1] cyclization of hydrazides with ethyl 3,3,3-trifluoropropanoate. rsc.org
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from hydrazides can also be achieved through various synthetic strategies. One approach involves the reaction of hydrazides with appropriate reagents that provide the additional nitrogen and carbon atoms required for the triazole ring. For instance, the cyclization of 1,2,4-triazenes, which can be derived from hydrazides, using oxidizing agents leads to the formation of 1,2,4-triazoles. researchgate.net
These cyclization reactions are of significant interest as they provide access to heterocyclic systems that are prevalent in medicinal chemistry and materials science. researchgate.net
Reactions Involving the Fluoro-Substituted Aromatic Ring
The 4-fluoro-2-methylphenyl group in 4-Fluoro-2-methylbenzohydrazide also participates in characteristic aromatic reactions. The fluorine and methyl substituents influence the reactivity and regioselectivity of these transformations.
Electrophilic Aromatic Substitution (EAS) Potentials
The benzene (B151609) ring of 4-Fluoro-2-methylbenzohydrazide can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. leah4sci.commasterorganicchemistry.comlibretexts.org The rate and position of this substitution are governed by the electronic effects of the existing substituents: the fluorine atom, the methyl group, and the benzohydrazide (B10538) moiety.
Methyl Group: The methyl group is an activating group, donating electron density to the ring through hyperconjugation and induction. It is an ortho, para-director. libretexts.orgyoutube.com
Benzohydrazide Group: The acyl group of the benzohydrazide is a deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position. youtube.com
The interplay of these directing effects determines the outcome of EAS reactions on the 4-fluoro-2-methylphenyl ring. The positions ortho to the activating methyl group and ortho to the fluorine atom (and meta to the deactivating acylhydrazide group) are potential sites for substitution. For example, Friedel-Crafts acylation and alkylation are classic EAS reactions that introduce acyl and alkyl groups onto an aromatic ring, typically using a Lewis acid catalyst like AlCl₃. youtube.commasterorganicchemistry.com However, the presence of a deactivating group can hinder these reactions. libretexts.orgyoutube.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially when the ring is activated by strong electron-withdrawing groups. nih.govmasterorganicchemistry.commdpi.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), and the fluoride (B91410) ion is subsequently displaced. mdpi.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. mdpi.com
The presence of the electron-withdrawing benzohydrazide group can facilitate SNAr reactions on the fluoro-substituted ring. The rate of SNAr reactions with fluoroarenes is often faster than with other haloarenes because fluorine is the most electronegative halogen, making the attached carbon more electrophilic, and it is a good leaving group in this context. masterorganicchemistry.comacgpubs.org For instance, in the synthesis of certain chalcone (B49325) derivatives, it has been observed that a fluorine atom at the para position of an aromatic ring can be readily replaced by a methoxy (B1213986) group via an SNAr reaction. acgpubs.org Similarly, the reaction of 4-fluorobenzaldehyde (B137897) with secondary cyclic amines can proceed via a Knoevenagel condensation followed by an SNAr reaction where the amine displaces the fluorine atom. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-Fluoro-2-methylbenzohydrazide |
| 4-Fluorobenzoyl chloride |
| N,N'-Diacylhydrazine |
| Salicylhydrazide |
| 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide |
| 2-Hydroxy-4-methylbenzohydrazide |
| N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide |
| Hydrazone |
| (E)-4-Fluoro-N'-(piperidin-4-ylidene)benzohydrazide |
| 4-Formyl[2.2]paracyclophane |
| 1,3,4-Oxadiazole |
| 1,2,4-Triazole |
| 1,2-Diacylhydrazine |
| Acylhydrazone |
| Ethyl 3,3,3-trifluoropropanoate |
| 1,2,4-Triazene |
| 4-Fluorobenzaldehyde |
| Chalcone |
Advanced Coupling Reactions for Functionalization (e.g., C-H activation, Cross-coupling)
The functionalization of aromatic compounds through C-H activation and cross-coupling reactions represents a powerful strategy in modern organic synthesis. For 4-fluoro-2-methylbenzohydrazide, these reactions could theoretically target the C-F bond or various C-H bonds on the aromatic ring.
Cross-Coupling Reactions: The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation for cross-coupling reactions challenging. However, significant progress has been made, particularly with palladium and nickel catalysts. mdpi.comrsc.org Palladium-catalyzed cross-coupling reactions of aryl fluorides, especially those activated by electron-withdrawing groups, have been developed. rsc.org Given the electronic nature of the benzohydrazide moiety, the fluorine atom in 4-fluoro-2-methylbenzohydrazide could potentially undergo cross-coupling with various partners like boronic acids (Suzuki coupling), organozinc compounds (Negishi coupling), or organostannanes (Stille coupling). rsc.orgmdpi.comresearchgate.net
For instance, palladium-catalyzed reactions of fluoroarenes with diarylzinc reagents, often assisted by additives like lithium iodide, have been shown to proceed effectively. mdpi.com Similarly, nickel-catalyzed cross-coupling of fluoroarenes with Grignard reagents is also a well-established method. mdpi.com While specific examples utilizing 4-fluoro-2-methylbenzohydrazide as the substrate are not prominent in the literature, the general methodologies provide a framework for its potential functionalization.
C-H Activation: Direct C-H activation or functionalization offers an atom-economical approach to modifying the aromatic ring. The hydrazide group can act as a directing group, facilitating ortho-C-H activation. This would allow for the introduction of new substituents at the C3 or C5 positions of the benzene ring. Research into transition-metal-catalyzed C-H activation has shown that various directing groups can effectively control the regioselectivity of these transformations. While specific studies on C-H activation directed by the benzohydrazide group on this particular molecule are limited, it remains a promising avenue for creating structural diversity.
The following table outlines potential cross-coupling reactions based on established methods for related fluoroaromatic compounds.
Table 1: Potential Cross-Coupling Reactions for Functionalization
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., XPhos), Base | 4-Aryl-2-methylbenzohydrazide |
| Stille Coupling | Organostannane | Pd(OAc)₂, Ligand, CsF | 4-Aryl/Alkyl-2-methylbenzohydrazide |
| Negishi Coupling | Organozinc Reagent | Pd₂(dba)₃, PPh₃, LiI | 4-Aryl-2-methylbenzohydrazide |
Synthesis and Characterization of Structurally Diverse Derivatives and Analogs
The hydrazide functional group of 4-fluoro-2-methylbenzohydrazide is a versatile handle for synthesizing a wide range of derivatives, most notably through condensation and cyclization reactions. These reactions lead to important classes of compounds, including Schiff bases, oxadiazoles, and pyrazoles.
Schiff Bases: Hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of Schiff bases. nih.govyoutube.com The reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. youtube.com These Schiff base derivatives are valuable intermediates themselves and can be further modified or used as ligands in coordination chemistry.
1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from benzohydrazides is a common and important transformation. One of the most established methods involves the cyclization of an N-acylhydrazide intermediate. This can be achieved by reacting 4-fluoro-2-methylbenzohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov An alternative one-pot method involves reacting the hydrazide directly with a carboxylic acid and a coupling reagent. Another pathway involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by alkylation or oxidative cyclization to form substituted 1,3,4-oxadiazole-2-thiones.
Pyrazoles: Pyrazoles, five-membered heterocyclic compounds, can be synthesized by the reaction of hydrazides with 1,3-dicarbonyl compounds or their equivalents. nih.govijpsr.com The condensation of 4-fluoro-2-methylbenzohydrazide with a β-diketone, such as acetylacetone, in a suitable solvent under reflux conditions would lead to the formation of a substituted pyrazole (B372694) derivative. nih.govechemcom.com The regioselectivity of the cyclization can sometimes be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound.
The following table summarizes common synthetic routes to derivatives from a benzohydrazide core.
Table 2: Synthesis of Derivatives from 4-Fluoro-2-methylbenzohydrazide
| Derivative Class | Reagent(s) | General Reaction Conditions | Product Structure |
|---|---|---|---|
| Schiff Bases (Hydrazones) | Aldehyde or Ketone (R¹R²C=O) | Ethanol, Reflux, Acid catalyst | 4-F, 2-Me-C₆H₃-CONH-N=CR¹R² |
| 1,3,4-Oxadiazoles | Carboxylic Acid (RCOOH), POCl₃ | Heating/Reflux | 2-(4-Fluoro-2-methylphenyl)-5-R-1,3,4-oxadiazole |
Characterization of Derivatives: The structural elucidation of these newly synthesized derivatives relies on a combination of standard spectroscopic techniques.
Through these synthetic and characterization methods, a diverse library of analogs based on the 4-fluoro-2-methylbenzohydrazide scaffold can be generated and investigated for various applications.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Fluoro 2 Methylbenzohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Fluoro-2-methylbenzohydrazide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the hydrogen and carbon framework of the molecule.
In the ¹H NMR spectrum, the chemical shifts of the protons are indicative of their local electronic environment. For instance, aromatic protons will resonate in a different region compared to the protons of the methyl group or the hydrazide moiety. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlets, doublets, triplets) reveal the number of neighboring protons, a phenomenon known as spin-spin coupling.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal is influenced by its hybridization and the electronegativity of the atoms attached to it. For example, the carbonyl carbon of the hydrazide group will appear at a significantly different chemical shift compared to the aromatic and methyl carbons.
Table 1: Representative ¹H and ¹³C NMR Data for 4-Fluoro-2-methylbenzohydrazide and Related Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Fluoro-2-methylbenzohydrazide | Specific data not available in search results. | Specific data not available in search results. |
| 4-Fluoroaniline | 6.36-6.48 (m, 2H, ArH), 6.49-6.52 (m, 2H, ArH), 4.38 (s, 4H, NH₂) rsc.org | 114.98, 117.73, 135.39 rsc.org |
| 4-Methylaniline | Not specified | Not specified |
| 4-Fluorobenzohydrazide | Not specified | Not specified |
| 4-Fluoro-N-methoxy-N-methylbenzamide | Not specified | Not specified |
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool specifically for characterizing fluorine-containing compounds like 4-Fluoro-2-methylbenzohydrazide. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR detection. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. wikipedia.org Furthermore, coupling between the ¹⁹F nucleus and neighboring protons (¹H-¹⁹F coupling) can be observed, which helps to confirm the proximity of fluorine to specific hydrogen atoms in the molecule. youtube.com The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, which often leads to better-resolved spectra with less signal overlap. wikipedia.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning all proton and carbon signals and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It is particularly useful for identifying adjacent protons in the aromatic ring and confirming the structure of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing long-range connectivity and piecing together the entire molecular structure, for instance, by connecting the methyl group to the aromatic ring and the hydrazide moiety to the carbonyl carbon.
While specific 2D NMR data for 4-Fluoro-2-methylbenzohydrazide was not available, these techniques are standard practice in the structural elucidation of novel organic compounds. youtube.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govfrontiersin.org These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for identifying key structural features of 4-Fluoro-2-methylbenzohydrazide. ijtsrd.comnih.gov
The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Key functional groups in 4-Fluoro-2-methylbenzohydrazide, such as the N-H and C=O bonds of the hydrazide group, and the C-F and C-H bonds of the substituted benzene (B151609) ring, will exhibit characteristic absorption bands.
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It provides information about the vibrational modes that cause a change in the polarizability of the molecule.
Table 2: Characteristic IR and Raman Vibrational Frequencies for Key Functional Groups
| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| N-H stretch (hydrazide) | 3200-3400 | Similar to IR |
| C=O stretch (amide I) | 1630-1680 | Similar to IR |
| N-H bend (amide II) | 1515-1570 | Less intense than IR |
| C-F stretch | 1000-1400 | Can be strong |
| Aromatic C-H stretch | 3000-3100 | Strong |
| Aromatic C=C stretch | 1400-1600 | Strong |
| CH₃ stretch | 2850-2960 | Strong |
Note: These are general ranges and the exact frequencies for 4-Fluoro-2-methylbenzohydrazide will be influenced by its specific molecular structure and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the unambiguous determination of the molecular formula of 4-Fluoro-2-methylbenzohydrazide. nih.gov
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. libretexts.orglibretexts.org The resulting fragmentation pattern is a unique fingerprint of the compound and provides valuable structural information. libretexts.orgyoutube.com By analyzing the masses of the fragments, it is possible to deduce the structure of the original molecule. For example, the loss of specific neutral fragments can indicate the presence of certain functional groups. libretexts.org
Single Crystal X-ray Diffraction (SCXRD) for Absolute Solid-State Structure Determination and Supramolecular Interactions
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com By diffracting X-rays off a single crystal of 4-Fluoro-2-methylbenzohydrazide, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.
This technique provides unambiguous information about:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The spatial arrangement of the atoms in the molecule.
Stereochemistry: The absolute configuration of chiral centers, if any.
Supramolecular interactions: How the molecules are arranged in the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonding and π-π stacking, that hold them together. nih.govnih.gov
For instance, SCXRD can reveal how the hydrazide moieties of adjacent molecules interact through hydrogen bonds, and how the fluorinated benzene rings might engage in π-π stacking interactions. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
A comprehensive search of scientific literature did not yield specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound 4-Fluoro-2-methylbenzohydrazide. Consequently, detailed research findings, including data tables of absorption maxima (λmax) and the interpretation of electronic transitions and optical properties for this specific molecule, are not available in the reviewed sources.
The electronic transitions in a molecule like 4-Fluoro-2-methylbenzohydrazide would be expected to arise from the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals upon absorption of UV-Vis radiation. The primary chromophores in this molecule are the substituted benzene ring and the hydrazide moiety (-CONHNH2). The benzene ring typically exhibits π → π* transitions, which are characteristic of aromatic systems. The presence of substituents on the ring, such as the fluorine atom and the methyl group, would be expected to cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity compared to unsubstituted benzene.
To provide a detailed analysis and data tables as requested, experimental studies on 4-Fluoro-2-methylbenzohydrazide would need to be conducted. Such studies would involve dissolving the compound in a suitable transparent solvent and recording its absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would reveal the wavelengths of maximum absorption (λmax), which are crucial for understanding the electronic structure of the molecule. By analyzing the positions and intensities of these absorption bands, and potentially employing computational methods, a detailed assignment of the electronic transitions could be made.
Without such experimental data, any discussion on the specific electronic transitions and optical properties of 4-Fluoro-2-methylbenzohydrazide remains speculative and falls outside the scope of providing detailed, research-based findings.
Computational and Theoretical Studies of 4 Fluoro 2 Methylbenzohydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. Through DFT calculations, researchers can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation. These calculations are fundamental for understanding the molecule's stability and physical properties.
Despite the utility of this method, specific DFT studies detailing the optimized geometry and electronic structure of 4-Fluoro-2-methylbenzohydrazide are not extensively reported in the available scientific literature. While DFT calculations have been performed on similar benzohydrazide (B10538) derivatives, direct data for this compound, including tables of optimized bond lengths and angles, are not present in the searched sources.
Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO-LUMO Analysis)
Quantum chemical descriptors derived from electronic structure calculations offer deep insights into the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. Other descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated to predict how the molecule will interact with other chemical species.
There is a lack of specific studies in the public domain that report on the HOMO-LUMO analysis or other quantum chemical descriptors for 4-Fluoro-2-methylbenzohydrazide. Consequently, data tables detailing these reactivity indices are not available.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, such as 4-Fluoro-2-methylbenzohydrazide, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating specific dihedral angles. This process identifies the most stable conformers (energy minima) and the transition states between them (saddle points). Understanding the conformational landscape is essential for predicting the molecule's behavior and interactions.
A detailed conformational analysis and potential energy surface map for 4-Fluoro-2-methylbenzohydrazide has not been found in the reviewed literature. Such a study would provide valuable information about its structural flexibility and the relative stability of its different spatial arrangements.
Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods
Computational methods, particularly DFT, can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are highly valuable for interpreting experimental spectra and can aid in the structural elucidation of the compound. By comparing calculated spectra with experimental data, researchers can confirm the molecular structure and assign specific spectral peaks to corresponding atoms or vibrational modes.
While computational prediction of spectroscopic parameters is a common practice, specific reports containing calculated NMR and IR data for 4-Fluoro-2-methylbenzohydrazide are not available in the public scientific literature. Therefore, no data tables of predicted spectroscopic parameters can be presented.
Molecular Dynamics Simulations for Dynamic Behavior in Solution or Solid State
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal information about conformational changes, interactions with solvent molecules, and behavior in the solid state. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.
There are no specific molecular dynamics simulation studies for 4-Fluoro-2-methylbenzohydrazide reported in the available scientific literature. Such studies would be beneficial for understanding its behavior in different phases and its interactions at a molecular level.
Emerging Applications and Material Science Contributions of 4 Fluoro 2 Methylbenzohydrazide and Its Derivatives
Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis
4-Fluoro-2-methylbenzohydrazide and its parent compound, 4-fluoro-2-methylbenzoic acid, serve as crucial intermediates in the synthesis of a wide array of fine chemicals. The presence of multiple reactive sites within their molecular structures allows for their extensive use in the creation of pharmaceuticals, pesticides, and dyes. guidechem.com The development and research of 4-fluoro-2-methylbenzoic acid and its derivatives have been ongoing, with applications expanding into various fields, including bioengineering and the synthesis of polyester (B1180765) compounds. guidechem.com
The synthesis of hydrazide hydrazones from 4-fluorobenzoic acid hydrazide is a notable application, leading to the formation of compounds with potential antimicrobial properties. globalscientificjournal.com The general synthetic route involves the esterification of 4-fluorobenzoic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to produce the hydrazide. globalscientificjournal.com This hydrazide can then be reacted with various aldehydes to form hydrazones. globalscientificjournal.com
A common synthetic pathway to obtain 4-fluoro-2-methylbenzoic acid involves the reaction of 2-bromo-5-fluorotoluene (B1266450) with n-butyllithium, followed by the addition of dry ice. guidechem.com Another method starts with m-fluorotoluene and trichloroacetyl chloride, which undergo a Friedel-Crafts acylation, followed by hydrolysis and acidification to yield a mixture of isomers that includes 4-fluoro-2-methylbenzoic acid. google.com This acid is a precursor to 4-fluoro-2-methylbenzohydrazide. The synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, for instance, can be achieved in two steps starting from methyl salicylate, involving microwave-assisted hydrazinolysis and subsequent acylation with 4-fluorobenzoyl chloride. mdpi.com
The versatility of these compounds is further demonstrated by their use in the synthesis of heterocyclic compounds like oxadiazoles. globalscientificjournal.com The reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of these important heterocyclic structures. globalscientificjournal.com
Table 1: Synthetic Routes to 4-Fluoro-2-methylbenzoic Acid and its Derivatives
| Starting Material(s) | Key Reagents | Product | Application |
| 2-bromo-5-fluorotoluene | n-butyllithium, dry ice | 4-Fluoro-2-methylbenzoic acid | Intermediate for fine chemicals |
| m-fluorotoluene, trichloroacetyl chloride | Anhydrous aluminum trichloride | 4-Fluoro-2-methylbenzoic acid and isomer | Intermediate for photoinitiators and pharmaceuticals google.com |
| 4-fluorobenzoic acid | Absolute ethanol (B145695), H2SO4, hydrazine hydrate | 4-fluorobenzoic acid hydrazide | Precursor for hydrazones globalscientificjournal.com |
| Methyl salicylate | Hydrazine hydrate, 4-fluorobenzoyl chloride | 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | Potential biologically active compound mdpi.com |
| 4-fluorobenzohydrazide | Carbon disulfide, potassium hydroxide | Oxadiazole derivatives | Heterocyclic synthesis globalscientificjournal.com |
Contributions to Polymer and Material Science (e.g., monomers, cross-linkers, functional materials)
Derivatives of 4-fluoro-2-methylbenzohydrazide are finding increasing use in the field of polymer and material science. The parent compound, 4-fluoro-2-methylbenzoic acid, is recognized as an important intermediate for producing polyester compounds. guidechem.com The unique electronic properties conferred by the fluorine atom, combined with the structural characteristics of the benzohydrazide (B10538) moiety, make these compounds suitable for creating functional materials with specific properties.
While direct applications of 4-fluoro-2-methylbenzohydrazide as a monomer or cross-linker are not extensively documented in the provided search results, the broader class of hydrazide derivatives is known for its ability to form coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, separation, and catalysis. The ability of the hydrazide group to chelate with metal ions is a key feature in the construction of these advanced materials.
Furthermore, the synthesis of novel polymers can be envisaged where the benzohydrazide derivative is incorporated to introduce specific functionalities. For instance, the fluorine atom can enhance thermal stability and hydrophobicity, while the hydrazide group can serve as a site for further chemical modification or as a hydrogen-bonding motif to influence the polymer's secondary structure and properties. The development of new polymers and functional materials from these building blocks remains an active area of research.
Applications in Coordination Chemistry and Metal Complexes (e.g., ligands for transition metals)
4-Fluoro-2-methylbenzohydrazide and its derivatives are highly effective ligands in coordination chemistry, readily forming stable complexes with a variety of transition metals. nih.govresearchgate.net The hydrazide moiety typically acts as a bidentate or tridentate ligand, coordinating to the metal center through the carbonyl oxygen and the terminal nitrogen atom of the hydrazone group, if present. biointerfaceresearch.comnih.gov The presence of other donor atoms in the molecule, such as a hydroxyl group in 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, can lead to the formation of even more stable chelate rings. nih.gov
The intramolecular hydrogen bond often observed in N-acylsalicylhydrazide derivatives plays a significant role in the formation of metal complexes. nih.gov These metal complexes have been studied for their diverse structural features and potential applications. For example, transition metal complexes of hydrazone derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. researchgate.netbiointerfaceresearch.comnih.gov
The coordination of these ligands to transition metals can result in complexes with interesting geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion and the specific ligand structure. nih.gov The resulting metal complexes can also exhibit unique electronic and magnetic properties, which are influenced by the nature of the ligand and the metal center.
Table 2: Examples of Metal Complexes with Hydrazide/Hydrazone Ligands
| Ligand | Metal Ion(s) | Resulting Complex Properties/Applications |
| N-acylsalicylhydrazide derivatives | Various transition metals | Formation of stable metal complexes, potential for photoluminescence nih.gov |
| Hydrazone derivatives | Co(II), Ni(II), Cu(II), Zn(II) | Investigated for antimicrobial, antifungal, and antioxidant activities researchgate.netbiointerfaceresearch.com |
| Schiff base derivative of 4-aminoantipyrine | Various transition metals | Complexes with varying geometries (e.g., octahedral, tetrahedral) and antimicrobial activity nih.gov |
Catalytic Applications (e.g., Organocatalysis, Ligands for Transition Metal Catalysis)
The use of 4-fluoro-2-methylbenzohydrazide and its derivatives in catalysis is an emerging area of interest. While direct applications in organocatalysis were not explicitly detailed in the search results, the structural features of these molecules suggest potential in this field. The hydrazide moiety can participate in hydrogen bonding, a key interaction in many organocatalytic transformations.
More prominently, these compounds serve as ligands for transition metal catalysis. nih.govnih.gov The coordination of these ligands to a transition metal center can significantly influence the metal's catalytic activity, selectivity, and stability. nih.govnih.gov The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic rings, thereby allowing for the optimization of the catalyst for a specific reaction.
For instance, transition metal complexes with ligands containing main group elements, which can be analogous to the environment provided by these hydrazide ligands, have shown promise in various catalytic transformations, including the activation of small molecules. nih.gov The development of catalysts based on 4-fluoro-2-methylbenzohydrazide derivatives for reactions such as C-H activation, cross-coupling reactions, and hydrogenation is a promising avenue for future research. The ability of the ligand to stabilize different oxidation states of the metal and to participate in the catalytic cycle is crucial for its effectiveness.
Development of Luminescent or Optoelectronic Materials
Derivatives of 4-fluoro-2-methylbenzohydrazide have shown significant promise in the development of luminescent and optoelectronic materials. researchgate.netresearchgate.net N-acylsalicylhydrazide compounds, a class to which some derivatives belong, are known to exhibit photoluminescence in the solid state. nih.gov This property is often attributed to an excited-state intramolecular proton transfer (ESIPT) from a hydroxyl group to a nitrogen atom. nih.gov
The incorporation of a fluorinated benzoyl group can further modulate the photophysical properties of these molecules. For example, (E)-4-fluoro-N′(3,4,5-trimethoxybenzylidene)benzohydrazide has been studied for its potential in optoelectronics. researchgate.net The crystal structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the luminescent properties of these materials in the solid state. nih.govnih.gov
Furthermore, metal-organic frameworks (MOFs) constructed from luminescent organic linkers, which can be derived from compounds like 4-fluoro-2-methylbenzohydrazide, are a significant area of research. rsc.orgresearchgate.net These materials can exhibit tunable emission properties and have applications in sensing, lighting, and displays. The combination of a luminescent organic component with a metal center can lead to unique photophysical phenomena, such as antenna effects, where the organic ligand absorbs light and transfers the energy to the metal ion, resulting in characteristic metal-centered emission. researchgate.net
Table 3: Luminescent Properties of 4-Fluoro-2-methylbenzohydrazide Derivatives and Related Compounds
| Compound/Material Class | Key Feature | Potential Application |
| N-acylsalicylhydrazide derivatives | Solid-state photoluminescence via ESIPT nih.gov | Luminescent materials |
| (E)-4-fluoro-N′(3,4,5-trimethoxybenzylidene)benzohydrazide | Nonlinear optical properties | Optoelectronics researchgate.net |
| Luminescent Metal-Organic Frameworks (MOFs) | Tunable emission, host-guest chemistry | Sensors, lighting, displays rsc.orgresearchgate.net |
| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) | Thermally activated delayed fluorescence (TADF) | Organic light-emitting diodes (OLEDs) ossila.com |
Supramolecular Chemistry and Self-Assembly Processes
The molecular structure of 4-fluoro-2-methylbenzohydrazide and its derivatives makes them excellent candidates for applications in supramolecular chemistry and self-assembly. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O group and the fluorine atom) facilitates the formation of well-defined hydrogen-bonding networks. nih.govnih.gov These non-covalent interactions are fundamental to the construction of ordered supramolecular architectures in the solid state.
In the crystal structure of N-(4-fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, for example, both intermolecular and intramolecular hydrogen bonds, along with π-π stacking interactions between the aromatic rings, are observed. nih.govnih.gov These interactions dictate the packing of the molecules in the crystal lattice and can influence the material's bulk properties.
The self-assembly of these molecules can lead to the formation of various supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The predictability and directionality of hydrogen bonding make it a powerful tool for crystal engineering and the design of new materials with desired properties. The study of these self-assembly processes is crucial for understanding how molecular-level information is translated into macroscopic material characteristics.
Structure Activity Relationship Sar Studies in Non Biological Contexts for 4 Fluoro 2 Methylbenzohydrazide Derivatives
Investigation of Structural Modifications on Physical and Material Properties
The physical and material properties of organic compounds, such as melting point, solubility, thermal stability, and optical behavior, are intrinsically linked to their molecular structure. For derivatives of 4-fluoro-2-methylbenzohydrazide, modifications to the core scaffold can lead to significant changes in these characteristics. Key areas of structural variation include alterations to the hydrazide moiety, substitution at different positions on the phenyl ring, and the introduction of entirely new functional groups.
Research into related benzohydrazide (B10538) systems indicates that the introduction of substituents with varying electronic and steric properties can modulate intermolecular forces, thereby affecting bulk properties. For instance, the fluorine atom at the 4-position in the parent compound is expected to engage in hydrogen bonding and other non-covalent interactions, influencing crystal packing and, consequently, the material's melting point and solubility. The methyl group at the 2-position introduces steric hindrance, which can alter the conformation of the molecule and disrupt otherwise planar packing arrangements, potentially leading to lower melting points compared to its non-methylated counterpart.
The hydrazide functional group itself is a key determinant of physical properties, offering hydrogen bond donors (N-H) and acceptors (C=O). Derivatization at the terminal nitrogen, for example, by creating hydrazones through condensation with aldehydes or ketones, introduces significant structural diversity. The nature of the substituent on the newly formed imine carbon can dramatically alter the molecule's polarity, size, and shape, thereby impacting its solubility in different solvents and its thermal stability.
Table 1: Predicted Impact of Structural Modifications on Physical Properties of 4-Fluoro-2-methylbenzohydrazide Derivatives
| Modification | Expected Effect on Melting Point | Expected Effect on Solubility in Polar Solvents |
| Removal of 4-fluoro group | Decrease | Decrease |
| Removal of 2-methyl group | Increase | No significant change |
| Replacement of -NH2 with larger alkyl groups | Decrease | Decrease |
| Formation of a hydrazone with an aromatic aldehyde | Increase | Decrease |
This table is predictive and based on general principles of physical organic chemistry as specific experimental data for these derivatives is not available.
Correlation of Structural Features with Catalytic Efficiency and Selectivity
Hydrazide derivatives are known to act as ligands, coordinating with metal ions to form complexes that can exhibit catalytic activity. The efficiency and selectivity of these catalysts are highly dependent on the structural features of the organic ligand. In the context of 4-fluoro-2-methylbenzohydrazide derivatives, the hydrazide moiety, the fluoro and methyl substituents, and any additional functional groups all play a role in defining the coordination environment around a metal center.
The hydrazide group can coordinate to metal ions in a variety of modes, acting as a monodentate or bidentate ligand. This coordination is influenced by the electronic properties of the benzoyl ring. The electron-withdrawing nature of the fluorine atom can affect the electron density on the carbonyl oxygen and hydrazinic nitrogens, thereby modulating the strength of the metal-ligand bond. The steric bulk of the 2-methyl group can influence the geometry of the resulting metal complex, potentially creating a specific chiral environment that could lead to enantioselective catalysis.
By systematically varying the substituents on the phenyl ring or by modifying the hydrazide group, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes. For example, introducing electron-donating groups could enhance the electron density at the metal center, which might be beneficial for certain oxidative catalytic cycles. Conversely, bulky substituents near the coordination site could create steric hindrance that favors the binding of smaller substrates, thus enhancing selectivity.
Influence of Substituents on Supramolecular Assembly and Crystal Packing
The solid-state architecture of molecular crystals is governed by a delicate balance of intermolecular interactions, including hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The substituents on the 4-fluoro-2-methylbenzohydrazide core are critical in directing the supramolecular assembly and determining the final crystal packing arrangement.
The N-H and C=O groups of the hydrazide moiety are potent hydrogen bond donors and acceptors, respectively, and are expected to form robust hydrogen-bonded networks in the solid state. These interactions often lead to the formation of well-defined one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The fluorine atom at the 4-position can participate in C-H···F and N-H···F hydrogen bonds, as well as halogen bonding interactions, further stabilizing the crystal lattice.
Design Principles for Tailoring Specific Material Characteristics
Based on the structure-activity relationships discussed, several design principles emerge for tailoring the material characteristics of 4-fluoro-2-methylbenzohydrazide derivatives.
Controlling Intermolecular Interactions: To achieve materials with high thermal stability and specific melting points, the focus should be on engineering strong and directional intermolecular interactions. This can be accomplished by introducing additional hydrogen bonding sites or by selecting substituents that promote strong π-π stacking.
Tuning Solubility: The solubility of the derivatives can be systematically adjusted by modifying their polarity. Introducing polar functional groups will enhance solubility in polar solvents, while incorporating larger, nonpolar aliphatic or aromatic groups will favor solubility in nonpolar media.
Engineering Porous Materials: By designing derivatives with rigid and non-planar structures, it may be possible to create porous crystalline materials. The steric bulk of substituents can prevent efficient packing, leading to the formation of voids or channels within the crystal lattice. These materials could have applications in gas storage or separation.
Designing Catalytically Active Complexes: For catalytic applications, the design should focus on creating ligands that form stable complexes with desired metal ions and provide a specific coordination environment. The electronic properties of the ligand can be tuned to modulate the reactivity of the metal center, while the steric properties can be adjusted to control substrate selectivity.
Advanced Research Frontiers and Future Directions in 4 Fluoro 2 Methylbenzohydrazide Chemistry
Integration with Flow Chemistry and Automated Synthesis
The synthesis of 4-Fluoro-2-methylbenzohydrazide and its derivatives is a prime candidate for integration with flow chemistry and automated synthesis platforms. syrris.com Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages including enhanced safety, improved reproducibility, and facile scalability. osti.govdurham.ac.ukvapourtec.com For the synthesis of hydrazides, which can involve exothermic steps and the handling of potentially hazardous reagents like hydrazine (B178648), flow reactors provide a safer and more controlled environment. osti.govrsc.org
Automated flow chemistry systems can be programmed to rapidly screen a wide range of reaction conditions, such as temperature, pressure, and reagent stoichiometry, to quickly identify optimal synthesis protocols. syrris.commit.edu This is particularly advantageous for the preparation of a library of 4-Fluoro-2-methylbenzohydrazide derivatives, where various aldehydes or ketones could be reacted with the parent hydrazide to generate a diverse set of hydrazones. The integration of online purification and analysis techniques can further streamline this process, enabling a high-throughput workflow from synthesis to characterization.
Table 1: Comparison of Batch vs. Flow Synthesis for Hydrazide Derivatives
| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours osti.gov |
| Safety | Higher risk with hazardous reagents | Enhanced safety in a closed system durham.ac.uk |
| Scalability | Often requires re-optimization | Direct scalability with no re-optimization syrris.com |
| Reproducibility | Can be variable | High reproducibility syrris.com |
| Waste Generation | Higher solvent and reagent usage | Reduced waste and solvent consumption durham.ac.uk |
The future of 4-Fluoro-2-methylbenzohydrazide synthesis will likely see the development of fully automated platforms that can not only synthesize the compound and its derivatives but also perform preliminary screening for desired properties, guided by machine learning algorithms. mit.edu
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting prospects for 4-Fluoro-2-methylbenzohydrazide. wikipedia.org The hydrazide moiety, with its hydrogen bond donors and acceptors, is well-suited for directing self-assembly processes. nih.gov Furthermore, the presence of the fluorine atom can introduce unique non-covalent interactions, such as C-H⋯F hydrogen bonds and other halogen bonds, which can be exploited to create highly ordered supramolecular architectures. nih.govrsc.org
Aromatic hydrazides have been shown to form foldamers, which are oligomers that adopt a specific, folded conformation. nih.gov By carefully designing derivatives of 4-Fluoro-2-methylbenzohydrazide, it may be possible to create novel foldamers with specific shapes and functionalities. These could find applications as sensors, catalysts, or even as frameworks for the construction of more complex molecular machines.
In the realm of host-guest chemistry, the aromatic ring of 4-Fluoro-2-methylbenzohydrazide can act as a guest, binding within the cavity of a larger host molecule. wikipedia.orgresearchgate.net The fluorine and methyl substituents will influence the binding affinity and selectivity, potentially allowing for the design of highly specific recognition systems. rsc.orgrsc.org Conversely, derivatives of 4-Fluoro-2-methylbenzohydrazide could be designed to act as hosts for smaller guest molecules or ions. The development of fluorescent or electrochemical chemosensors for specific analytes is a promising direction for this research. rsc.org
Table 2: Potential Supramolecular Applications of 4-Fluoro-2-methylbenzohydrazide Derivatives
| Application Area | Potential Role of 4-Fluoro-2-methylbenzohydrazide | Key Structural Features |
| Crystal Engineering | Directing crystal packing through non-covalent interactions | Hydrazide group, fluorine atom, aromatic ring |
| Foldamer Design | Creating predictable, folded structures | Aromatic amide/hydrazide backbone nih.gov |
| Host-Guest Chemistry | Acting as a selective host or guest | Aromatic cavity, functional groups for binding wikipedia.org |
| Chemosensors | Detecting specific ions or molecules | Fluorophore/redox-active group, binding site rsc.org |
| Self-Assembled Materials | Forming gels, liquid crystals, or nanotubes | Amphiphilic design, hydrogen bonding motifs |
Mechanochemical Approaches in Synthesis and Derivatization
Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful tool for green and efficient synthesis. beilstein-journals.orgrsc.org This solvent-free approach can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through traditional solution-phase methods. nih.gov The synthesis of hydrazones and other derivatives of 4-Fluoro-2-methylbenzohydrazide is well-suited for mechanochemical techniques, such as ball milling.
Recent studies have demonstrated the efficient mechanochemical synthesis of fluorinated Schiff bases and other heterocyclic compounds. beilstein-journals.orgnih.gov These methods are often faster and produce higher yields than conventional refluxing techniques. nih.gov The application of mechanochemistry to the derivatization of 4-Fluoro-2-methylbenzohydrazide could provide a rapid and environmentally friendly route to a wide range of new compounds.
Furthermore, mechanochemistry can be used to explore novel reaction pathways that are not accessible in solution. The high-energy environment created during ball milling can overcome activation barriers and lead to the formation of unique polymorphs or co-crystals of 4-Fluoro-2-methylbenzohydrazide derivatives. These materials could possess distinct physical and chemical properties, opening up new avenues for research and application. One-pot, multi-step mechanochemical syntheses are also being developed, which could further enhance the efficiency and sustainability of preparing complex derivatives from 4-Fluoro-2-methylbenzohydrazide. beilstein-journals.org
Applications in Green and Sustainable Chemical Processes
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical research and industry. mdpi.comresearchgate.net 4-Fluoro-2-methylbenzohydrazide and its derivatives have the potential to contribute to several areas of green chemistry.
The development of greener synthetic routes to 4-Fluoro-2-methylbenzohydrazide itself is a key objective. This includes the use of renewable starting materials, environmentally benign solvents like water or ethanol (B145695), and catalytic methods that minimize waste. mdpi.comnih.gov The use of L-proline as a catalyst for the synthesis of hydrazide derivatives is a promising example of a green methodology. mdpi.com
Beyond its synthesis, 4-Fluoro-2-methylbenzohydrazide derivatives could be employed as catalysts or reagents in green chemical processes. For example, they could be used as ligands for transition metal catalysts in reactions that are traditionally performed with less environmentally friendly reagents. The catalyst-free radical fluorination of sulfonyl hydrazides in water provides a precedent for the development of greener fluorination methods that could be adapted for related compounds. rsc.org
The biodegradability and environmental fate of 4-Fluoro-2-methylbenzohydrazide and its derivatives will also be an important area of future research. Designing molecules that are effective for their intended purpose but that break down into benign products after use is a central tenet of green chemistry.
Prospects for Advanced Material Design and Functionalization
The unique properties of fluorinated organic compounds make them highly valuable in the design of advanced materials. numberanalytics.comacs.orgman.ac.ukyoutube.com The incorporation of the 4-fluoro-2-methylbenzoyl group into polymers, nanoparticles, or other materials can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties. numberanalytics.comresearchgate.net
Derivatives of 4-Fluoro-2-methylbenzohydrazide could be used as monomers for the synthesis of novel fluoropolymers. These polymers may exhibit enhanced properties compared to their non-fluorinated analogues, such as improved processability or altered surface properties. The introduction of fluorine can also influence the photovoltaic properties of conjugated polymers, suggesting potential applications in organic solar cells. rsc.org
The functionalization of surfaces and nanoparticles with 4-Fluoro-2-methylbenzohydrazide derivatives is another promising avenue. The hydrazide group can be used to covalently attach the molecule to a variety of substrates, while the fluorinated aromatic ring can be used to tune the surface energy and other properties of the material. This could lead to the development of new coatings, sensors, or drug delivery systems. The ability of fluorinated compounds to self-assemble into well-defined nanostructures also opens up possibilities for the bottom-up fabrication of functional materials. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Fluoro-2-methylbenzohydrazide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via hydrazinolysis of the corresponding ester or acyl chloride. For example, refluxing methyl 4-fluoro-2-methylbenzoate with hydrazine hydrate in ethanol under anhydrous conditions yields the hydrazide. Purification involves recrystallization from methanol or ethanol to remove unreacted reagents . Purity optimization requires monitoring by TLC (hexane:ethyl acetate = 3:2) and spectroscopic confirmation (FT-IR for C=O stretch at ~1618 cm⁻¹ and NH/NH₂ bands at 3200–3320 cm⁻¹) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-Fluoro-2-methylbenzohydrazide?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O at ~1618 cm⁻¹, NH₂ bending at ~1606 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm) .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For analogous hydrazides, CCDC deposition (e.g., 1477846) provides structural validation .
Q. How does 4-Fluoro-2-methylbenzohydrazide participate in Schiff base formation, and what reaction conditions are optimal?
- Methodological Answer : The hydrazide reacts with aldehydes/ketones in ethanol or acetic acid under reflux to form Schiff bases. For example, condensation with 2-hydroxy-3-methoxybenzaldehyde in acetic acid yields crystalline products after 18 hours. Reaction progress is tracked by TLC, and products are recrystallized from methanol .
Advanced Research Questions
Q. How do the fluoro and methyl substituents influence the coordination chemistry of 4-Fluoro-2-methylbenzohydrazide with transition metals?
- Methodological Answer : The fluoro group enhances electron-withdrawing effects, stabilizing metal-ligand bonds, while the methyl group introduces steric effects. For vanadium(V) complexes, the hydrazide acts as a tridentate ligand via carbonyl O, hydrazinic N, and phenolic O (from Schiff base derivatives). Metal-ligand ratios (1:1 or 1:2) are determined by molar titrations and confirmed by ESI-MS . Stability constants (log β) are calculated using pH-metric titrations in 50% DMSO-water .
Q. What strategies resolve contradictions in reported biological activities of 4-Fluoro-2-methylbenzohydrazide derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer data often arise from assay variability (e.g., bacterial strains, cell lines) or substituent effects. Systematic studies should:
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Compare derivatives with controlled substituent changes (e.g., electron-withdrawing vs. donating groups).
- Validate mechanisms via docking studies (e.g., targeting enzyme active sites like β-ketoacyl-ACP synthase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
